N,N-Dimethylpradimicin FA-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpradimicin FA-2, also known as DMFA-2, is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the group of pradimicins, which are a class of antibiotics that have shown promising results in the treatment of various bacterial infections.
Mechanism Of Action
The mechanism of action of N,N-Dimethylpradimicin FA-2 involves inhibition of bacterial RNA polymerase, which is an essential enzyme for bacterial transcription. N,N-Dimethylpradimicin FA-2 binds to a specific site on RNA polymerase, preventing the enzyme from functioning properly and ultimately leading to bacterial death.
Biochemical And Physiological Effects
N,N-Dimethylpradimicin FA-2 has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as an antibiotic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-Dimethylpradimicin FA-2 on human cells.
Advantages And Limitations For Lab Experiments
One advantage of N,N-Dimethylpradimicin FA-2 is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a wide range of bacterial infections. However, one limitation is the complex synthesis process, which may limit its availability for further research and development.
Future Directions
Future research on N,N-Dimethylpradimicin FA-2 may focus on optimizing the synthesis process to increase yield and reduce costs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-Dimethylpradimicin FA-2 on human cells, as well as its potential use in combination therapy with other antibiotics. Finally, research may focus on developing N,N-Dimethylpradimicin FA-2 as a topical agent for the treatment of skin infections, as well as investigating its potential use in veterinary medicine.
Synthesis Methods
N,N-Dimethylpradimicin FA-2 is synthesized through a complex process involving fermentation of the microorganism Actinomadura hibisca. The fermentation broth is then subjected to extraction and purification processes, yielding a pure form of N,N-Dimethylpradimicin FA-2.
Scientific Research Applications
N,N-Dimethylpradimicin FA-2 has been extensively studied for its potential use as an antibiotic agent. Research has shown that N,N-Dimethylpradimicin FA-2 exhibits potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). N,N-Dimethylpradimicin FA-2 has also been found to be effective against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics.
properties
CAS RN |
131426-59-0 |
---|---|
Product Name |
N,N-Dimethylpradimicin FA-2 |
Molecular Formula |
C41H46N2O19.5H2O |
Molecular Weight |
870.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-(dimethylamino)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H46N2O19/c1-12-6-18-25(32(51)22(12)38(55)42-19(10-44)39(56)57)24-16(9-17-26(33(24)52)29(48)15-7-14(58-5)8-20(45)23(15)28(17)47)30(49)36(18)61-41-35(54)37(27(43(3)4)13(2)60-41)62-40-34(53)31(50)21(46)11-59-40/h6-9,13,19,21,27,30-31,34-37,40-41,44-46,49-54H,10-11H2,1-5H3,(H,42,55)(H,56,57)/t13-,19-,21-,27+,30+,31+,34-,35-,36+,37+,40+,41+/m1/s1 |
InChI Key |
UZMZCRAPEXDPLT-JYBFNPKBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N(C)C |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
synonyms |
BMY 28864 BMY-28864 N,N-dimethylpradimicin FA-2 N,N-DMPFA-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.